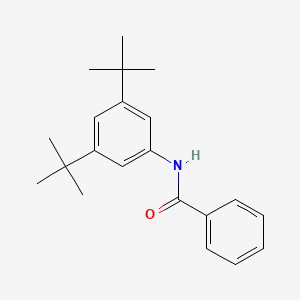

N-(3,5-DI-Tert-butylphenyl)benzamide

Description

N-(3,5-Di-tert-butylphenyl)benzamide is a benzamide derivative characterized by a benzoyl group attached to an aromatic amine substituted with two tert-butyl groups at the 3- and 5-positions of the phenyl ring. The tert-butyl substituents are highly electron-donating and sterically bulky, which significantly influences the compound’s physicochemical properties, including solubility, thermal stability, and crystallinity. This compound is primarily utilized in materials science and pharmaceutical research as a structural motif for designing ligands, catalysts, or bioactive molecules due to its robust steric and electronic profile .

Properties

IUPAC Name |

N-(3,5-ditert-butylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-20(2,3)16-12-17(21(4,5)6)14-18(13-16)22-19(23)15-10-8-7-9-11-15/h7-14H,1-6H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEKVECNAMOXAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common method for synthesizing N-(3,5-DI-Tert-butylphenyl)benzamide involves the condensation of 3,5-di-tert-butylbenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired benzamide.

Ritter Reaction: Another method involves the Ritter reaction, where 3,5-di-tert-butylbenzyl alcohol reacts with benzonitrile in the presence of a strong acid catalyst like sulfuric acid. This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the nitrile to form the benzamide.

Industrial Production Methods: Industrial production of this compound often employs the Ritter reaction due to its efficiency and high yield. The process involves large-scale reactors and stringent control of reaction conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzamide’s carbonyl group undergoes nucleophilic substitution, particularly in the presence of strong bases or organometallic reagents.

Table 2: Substitution Reactions with Organolithium Reagents

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| LDA (Lithium diisopropylamide) | α-Sulfenylated ketones | 58–66 | THF, −40°C → rt, 12 h | |

| tBuLi | Butyl phenyl ketone | 30 | Hexane, −78°C, 2 h |

Mechanistic insights:

-

Ortho-lithiation of the benzamide directs nucleophilic attack to the carbonyl group, enabling selective alkylation .

-

Steric bulk from tert-butyl groups reduces side reactions, enhancing product purity .

Transition Metal-Catalyzed Coupling Reactions

The amide acts as a directing group in C–H functionalization reactions.

Table 3: Cu-Catalyzed Arylalkylation of Alkenes

| Substrate | Catalyst System | Product Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Styrene derivatives | Cu(CH₃CN)₄PF₆, bpy | 66–89 | Acetone, 70°C, 24 h | |

| Aliphatic alkenes | Pd G3/dcpf | 97 | 2-MeTHF, 40°C, 24 h |

Key observations:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-(3,5-Di-tert-butylphenyl)benzamide has demonstrated potential as an antimicrobial agent. In vitro studies have shown that it exhibits inhibitory effects against various bacterial strains. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antimicrobial potency.

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory effects. In murine models, administration of this compound resulted in significant reductions in paw edema compared to control groups. This suggests its potential utility in treating inflammatory conditions.

Cancer Research

The compound has also been investigated for its anticancer properties. In vitro assays using breast cancer cell lines showed that this compound inhibited cell growth by 50% at a concentration of 10 µM. This finding highlights its potential as a therapeutic agent in oncology.

Agricultural Applications

Herbicidal Activity

This compound derivatives are being explored for their herbicidal properties. According to patent literature, these compounds can effectively control various grassy and broadleaf weeds. For example, they have shown efficacy against wild oats (Avena fatua), Johnsongrass (Sorghum halepense), and crabgrass (Digitaria spp.) .

The formulations can be prepared as emulsifiable concentrates or wettable powders, making them versatile for agricultural use. The effectiveness of these herbicides was evaluated through pre-emergence applications, demonstrating their potential in crop protection without harming tolerant species like corn and soybeans .

Material Science

Synthesis of Functional Materials

This compound is also utilized in the synthesis of advanced materials. Its derivatives have been involved in the development of near-infrared solid-state fluorescent dyes and other functional materials due to their unique photophysical properties .

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Results : MIC values indicated moderate potency; further studies are warranted to explore mechanisms of action.

-

Anti-inflammatory Effects Study

- Objective : To assess the anti-inflammatory properties in a murine model.

- Results : Significant reduction in paw edema was observed; potential therapeutic implications for inflammatory diseases were discussed.

-

Cancer Cell Proliferation Assay

- Objective : To investigate the anticancer effects on breast cancer cell lines.

- Results : The compound inhibited cell growth significantly at specific concentrations; further research is needed for clinical applications.

Mechanism of Action

The mechanism of action of N-(3,5-DI-Tert-butylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl groups provide steric hindrance, influencing the binding affinity and selectivity of the compound. The amide group can form hydrogen bonds with target molecules, stabilizing the interaction and modulating the activity of the target.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Substituent Effects

The tert-butyl groups in N-(3,5-di-tert-butylphenyl)benzamide distinguish it from analogs with smaller or less bulky substituents. Key comparisons include:

Table 1: Substituent-Driven Properties of Selected Benzamides

*Calculated based on molecular formula.

Key Observations :

- Steric Hindrance : The tert-butyl groups in this compound create significant steric hindrance, reducing reactivity in nucleophilic reactions compared to methoxy-substituted analogs like N-(3,5-dimethoxyphenyl)benzamide .

- Thermal Stability : The tert-butyl groups enhance thermal stability, as evidenced by the predicted higher melting point (>200°C) compared to N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (90°C) .

- Solubility: The hydrophobic tert-butyl groups limit solubility in polar solvents (e.g., water, ethanol), whereas methoxy or ethylenediamine substituents (as in benzathine benzylpenicillin) improve solubility through polarity or salt formation .

Biological Activity

N-(3,5-DI-Tert-butylphenyl)benzamide is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse research studies to present a comprehensive overview.

Chemical Structure and Properties

This compound features a benzamide structure with tert-butyl groups at the 3 and 5 positions of the phenyl ring. The presence of these bulky substituents may influence its biological activity by affecting solubility, lipophilicity, and interaction with biological targets.

Biological Activities

-

Antimicrobial Activity :

Research indicates that certain benzamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown inhibitory effects against various fungi such as Sclerotinia sclerotiorum and Alternaria solani with inhibition rates ranging from 47.2% to 86.1% . This suggests potential utility in agricultural applications as antifungal agents. -

Enzyme Inhibition :

Benzamides are also explored for their roles as enzyme inhibitors. In studies focusing on acetylcholinesterase (AChE) and β-secretase (BACE1), related compounds demonstrated varying degrees of inhibitory activity, with some achieving IC50 values below 10 µM . Although specific data for this compound is limited, the structural similarity implies potential enzyme inhibition capabilities. -

Cytotoxicity :

The cytotoxic effects of benzamides have been evaluated in human cancer cell lines. For example, several synthesized benzamides demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis with IC50 values under 1 µg/mL . While direct studies on this compound are lacking, the general trend suggests that similar compounds could exhibit noteworthy cytotoxicity against cancer cells. -

Pesticidal Activity :

Benzamide derivatives have been investigated for their pesticidal properties. Compounds related to this compound have shown good insecticidal activity against pests like Mythimna separate and Helicoverpa armigera, indicating potential applications in pest management .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the benzamide structure influence biological activity. Studies indicate that electron-withdrawing groups enhance inhibitory activities against certain pathogens . For this compound, the bulky tert-butyl groups may contribute to its unique pharmacological profile by modulating interactions with biological targets.

Case Studies

- Case Study 1 : A study on benzamides substituted with quinoline-linked oxadiazoles found that certain derivatives exhibited superior antifungal activity compared to traditional fungicides . This highlights the potential for optimizing benzamide derivatives for enhanced efficacy.

- Case Study 2 : Research focused on dual cholinesterase inhibitors demonstrated that specific benzamides could effectively inhibit both AChE and BACE1, suggesting their potential in treating neurodegenerative diseases like Alzheimer’s .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.